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molecular formula C9H17N B1286991 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine CAS No. 90949-06-7

2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine

Cat. No. B1286991
M. Wt: 139.24 g/mol
InChI Key: HVBXSUGKPOUETE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04634701

Procedure details

Norbornane-2-acetic acid was treated with SOCl2, then with NH3. The resulting amine was reduced with LiAlH4 to give the desired intermediate. Yield: 35%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:7][CH:4]([CH2:5][CH2:6]1)[CH2:3][CH:2]2[CH2:8][C:9](O)=O.O=S(Cl)Cl.[NH3:16].[H-].[H-].[H-].[H-].[Li+].[Al+3]>>[CH:1]12[CH2:7][CH:4]([CH2:5][CH2:6]1)[CH2:3][CH:2]2[CH2:8][CH2:9][NH2:16] |f:3.4.5.6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12C(CC(CC1)C2)CC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=S(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C12C(CC(CC1)C2)CCN
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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